![molecular formula C26H17N3O7 B12598167 4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide CAS No. 908805-85-6](/img/structure/B12598167.png)
4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide
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Overview
Description
4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system, which is often associated with significant biological activity and chemical reactivity.
Preparation Methods
The synthesis of 4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous potassium carbonate, propargyl bromide, and various sodium azides . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using green solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- 4-nitrophenol
- 3,4-dioxo-1-naphthyl derivatives
- Naphthalene-based amides
Biological Activity
4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide is a complex organic compound with significant potential in pharmacological applications. Its structure features a naphthalene ring system and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H17N3O7
- Molecular Weight : 483.4 g/mol
- IUPAC Name : 4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxobutanamide
- CAS Number : 908805-85-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The naphthalene moiety can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription. Additionally, the compound's functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated against various human cancer cell lines including DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer). The results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | DU-145 | X µM | |
This compound | MCF-7 | Y µM | |
Doxorubicin | DU-145 | Z µM | Reference |
(Note: Specific IC50 values need to be filled based on experimental data.)
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticancer Efficacy
In a recent study, researchers synthesized a series of derivatives based on the naphthalene structure and evaluated their cytotoxic effects in vitro. The study utilized molecular docking techniques to predict interactions between the compounds and target proteins involved in cancer progression. Results indicated that modifications to the naphthalene ring significantly influenced biological activity .
Pharmacokinetic Studies
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using software tools like SwissADME. The findings suggest favorable characteristics for oral bioavailability and metabolic stability .
Properties
CAS No. |
908805-85-6 |
---|---|
Molecular Formula |
C26H17N3O7 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C26H17N3O7/c30-22(14-24(32)26(34)27-15-6-5-7-16(12-15)29(35)36)19-10-3-4-11-20(19)28-21-13-23(31)25(33)18-9-2-1-8-17(18)21/h1-13,28H,14H2,(H,27,34) |
InChI Key |
PUXUSCGZHRZRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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